Benzo-15-couronne-5

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Benzo-15-crown-5 and its derivatives involves several methodologies, focusing on the strategic assembly of the crown ether framework. Notably, one method describes the synthesis of 15-(pyrrol-1-yl)methyl[benzo-15-crown-5], where electrochemical oxidation in acetonitrile yields a conducting polymeric film, highlighting the versatility of benzo-15-crown-5 derivatives in material science applications (Bartlett et al., 1991). Additionally, novel synthetic routes have been developed for double-armed benzo-15-crown-5 lariats, showing enhanced cation selectivity profiles through alkyl side chain modification (Liu et al., 2000).

Molecular Structure Analysis

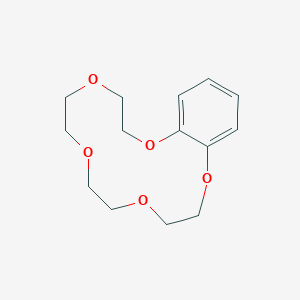

The molecular structure of Benzo-15-crown-5 is characterized by its crown-shaped ether ring, capable of hosting metal ions. Structural analyses have revealed that slight modifications in the ether structure can significantly impact its complexation properties and ion selectivity. For instance, studies on benzo-15-crown-5 derivatives have shown that these modifications can alter the stability and selectivity of metal ion complexes, demonstrating the molecule's adaptability in binding different ions (Vedernikov et al., 2010).

Chemical Reactions and Properties

Benzo-15-crown-5 participates in various chemical reactions, primarily through its ether linkages, which interact with metal ions to form stable complexes. These reactions are crucial for its applications in ion-selective sensors and phase transfer catalysis. The compound's ability to form complexes with metal ions, such as sodium and potassium, is a fundamental property that has been extensively studied (Şener Cemaloğlu et al., 2020).

Physical Properties Analysis

The physical properties of Benzo-15-crown-5 , including solubility, melting point, and electrical conductivity, are influenced by its molecular structure and the nature of its complexes. For example, the synthesis and properties of 3,5-dinitro-N-(4’-benzo-15-crown-5)-benzamide derivatives have been investigated, revealing insights into the hydrophobic character and stability constants of its supramolecular complexes (Bărăţoiu et al., 2008).

Chemical Properties Analysis

The chemical properties of Benzo-15-crown-5 are characterized by its ability to form selective and stable complexes with various metal ions. This selectivity is attributed to the size of the ether ring and the electronic properties of the oxygen atoms within the molecule. The synthesis and selective binding for metal ions of double-armed benzo-15-crown-5 derivatives exemplify the tailored chemical properties that can be achieved through structural modification, enhancing selectivity for specific metal ions (Jian, 2005).

Applications De Recherche Scientifique

Synthèse de ligands hétéro-binucléaires

Les éthers benzo-15-couronne-5 peuvent être modifiés pour créer des ligands hétéro-binucléaires. Ces ligands sont importants dans l'étude de la chimie de coordination et peuvent être utilisés pour moduler les propriétés redox et électroniques des centres de métaux de transition en se liant aux ions alcalins, alcalino-terreux et lanthanides .

Systèmes d'extraction du lithium

Le this compound est utilisé dans les systèmes d'extraction du lithium, en particulier pour la production de lithium-7, qui est crucial dans l'industrie nucléaire. L'éther est utilisé comme extractant dans les liquides ioniques pour la séparation et l'extraction efficaces des isotopes du lithium à partir de solutions aqueuses .

Catalyse par transfert de phase

En chimie synthétique, le this compound joue un rôle essentiel en tant que catalyseur de transfert de phase. Il facilite le transfert d'un réactif d'une phase à une autre où la réaction se produit, augmentant ainsi la vitesse de réaction .

Chimie hôte-invité

Ce composé est impliqué dans la chimie "hôte-invité", qui est essentielle pour comprendre le transport des ions et des molécules. Il aide à identifier le mouvement des éléments essentiels au sein des systèmes biologiques .

Développement de capteurs

La capacité du this compound à se lier sélectivement à certains cations en fait un bon candidat pour le développement de capteurs. Ces capteurs peuvent détecter et mesurer la présence d'ions spécifiques dans divers environnements .

Agent de complexation

Le this compound est impliqué dans la complexation par le biais de ses atomes d'oxygène éther. Il forme des complexes avec divers ions, qui peuvent être utilisés pour étudier les propriétés des ions ou pour éliminer les ions indésirables des solutions .

Mécanisme D'action

Target of Action

Benzo-15-crown-5, a macrocyclic compound, belongs to the class of crown ethers . Its primary targets are metal cations, specifically sodium and potassium . These metal cations play crucial roles in various biological processes, including nerve impulse transmission and maintenance of cell membrane potential.

Mode of Action

Benzo-15-crown-5 acts as a ligand, enhancing the reactivity and selectivity of metal-catalyzed reactions by coordinating with metal cations . It forms complexes with these cations, altering their reactivity and enabling them to participate in various chemical reactions . For instance, it has been utilized in certain metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille reactions, to improve the efficiency and selectivity of the transformations .

Result of Action

The result of Benzo-15-crown-5’s action is the enhanced reactivity and selectivity of metal-catalyzed reactions . It has been shown to improve the efficiency and selectivity of certain metal-catalyzed cross-coupling reactions . Additionally, it has been used as a reactant in the synthesis of a phenol-based benzo-15-crown-5 ether resin, which is further used for lithium isotope separation, relying on the selective absorption of the Li-6 isotope .

Action Environment

The action environment of Benzo-15-crown-5 can influence its action, efficacy, and stability. These systems typically involve two immiscible phases, and the crown ether can shuttle ions from one phase to the other, influencing the reaction’s rate and outcome .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(19),15,17-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O5/c1-2-4-14-13(3-1)18-11-9-16-7-5-15-6-8-17-10-12-19-14/h1-4H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEPSTUXZLEUCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=CC=CC=C2OCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70161511 | |

| Record name | 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14098-44-3 | |

| Record name | Benzo-15-crown-5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14098-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014098443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14098-44-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Benzo-15-crown-5 exhibits a strong affinity for metal cations, particularly alkali metal ions, due to its macrocyclic structure. [] The oxygen atoms within the crown ether ring can coordinate with metal ions, forming stable complexes. This interaction is size-selective, meaning benzo-15-crown-5 preferentially binds cations with ionic radii that fit well within its cavity. [] For instance, it displays a notable preference for potassium ions over other alkali metal ions. [] The strength and selectivity of binding depend on factors like cation size, solvent polarity, and substituents on the benzo-15-crown-5 ring.

A: Yes, complexation with benzo-15-crown-5 can significantly impact the reactivity of metal ions. [] By encapsulating the metal ion, the crown ether alters its solvation sphere and can enhance its solubility in organic solvents. [] This can facilitate reactions that would otherwise be slow or impossible in certain solvents. For example, benzo-15-crown-5 has been employed as a phase-transfer catalyst to facilitate reactions between reagents present in different phases. [, ]

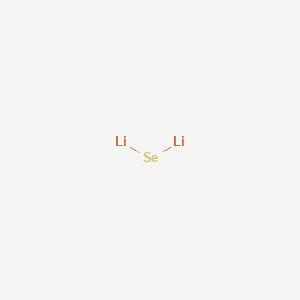

ANone: Benzo-15-crown-5 has the molecular formula C14H20O5 and a molecular weight of 268.31 g/mol.

ANone: Various spectroscopic methods are used to characterize benzo-15-crown-5 and its metal complexes. These include:

- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR provide information about the structure and conformation of the crown ether ring and any substituents. [, , , ]

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and can reveal changes in bond vibrations upon complexation with metal ions. [, , , ]

- UV-Vis Spectroscopy: This technique is valuable for studying the electronic transitions in benzo-15-crown-5 and its complexes, providing insights into metal-ligand interactions. [, , , ]

- Mass Spectrometry (MS): MS is employed to determine the molecular weight of the crown ether and its complexes. [, ]

ANone: Benzo-15-crown-5 and its derivatives have been incorporated into polymers, liquid crystals, and membranes for various applications, including:

- Ion-selective electrodes: The selective complexation of specific metal ions by benzo-15-crown-5 derivatives makes them suitable for use in ion-selective electrodes. []

- Liquid crystal polymers: Crown ether-containing liquid crystal polymers exhibit unique phase transitions influenced by metal ion complexation, potentially leading to applications in sensors and displays. [, ]

- Membranes for separation and transport: Benzo-15-crown-5 has been investigated for its potential in separating and transporting metal ions across liquid membranes, with potential applications in extraction and purification processes. [, , ]

- Predict the structures and stabilities of benzo-15-crown-5 complexes with different metal ions. [, ]

- Study the conformational preferences of benzo-15-crown-5 in different solvents and environments. []

- Gain insights into the electronic properties and spectroscopic characteristics of benzo-15-crown-5 and its complexes. []

ANone: SAR studies are crucial in understanding the relationship between the structure of benzo-15-crown-5 derivatives and their metal-binding affinity and selectivity.

- Ring size: Altering the number of oxygen atoms in the crown ether ring directly impacts the size of the binding cavity and thus the selectivity for specific metal ions. [, ]

- Substituents: Introducing different substituents on the benzo group or the crown ether ring can modify the electronic properties, solubility, and steric environment of the binding site, leading to changes in binding affinity and selectivity. [, , ]

- Side arms: Attaching side arms with specific functional groups to the crown ether can introduce additional binding sites or modulate the overall complexation process. [, , ]

A: The discovery of crown ethers by Charles Pedersen in 1967 marked a significant milestone. [] His pioneering work on their synthesis and ability to selectively bind alkali metal ions led to the rapid development of this field. The development of new synthetic methods for crown ethers and the exploration of their diverse applications in areas like catalysis, separation science, and sensing continue to be active areas of research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B77250.png)

![2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol](/img/structure/B77251.png)

![2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B77254.png)